molecular formula C8H4N2O2S2 B286066 2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

Cat. No. B286066
M. Wt: 224.3 g/mol
InChI Key: BOLOBODMIIMYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTTC and has been researched extensively for its various properties.

Mechanism of Action

The mechanism of action of PTTC is not fully understood. However, studies have shown that PTTC has the ability to induce apoptosis in cancer cells by activating the caspase pathway. In addition, PTTC has been shown to inhibit the growth of pests by disrupting their nervous system.
Biochemical and Physiological Effects:
PTTC has been shown to have various biochemical and physiological effects. In cancer cells, PTTC has been shown to induce apoptosis, which is the programmed cell death of cancer cells. In pests, PTTC has been shown to disrupt their nervous system, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using PTTC in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. In addition, PTTC is relatively easy to synthesize and purify, making it a cost-effective compound for research.
The limitations of using PTTC in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of PTTC. These include:
1. Further research into the mechanism of action of PTTC in cancer cells and pests.
2. Exploration of the potential use of PTTC in the development of organic electronic devices.
3. Investigation into the potential use of PTTC as a pesticide in agriculture.
4. Further research into the toxicity of PTTC and its potential side effects.
5. Development of new synthesis methods for PTTC to improve its purity and yield.
In conclusion, PTTC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potential as an anti-cancer agent, pesticide, and hole-transporting material make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of PTTC involves the reaction between 2-propynylthiophene and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. This reaction results in the formation of PTTC, which is then purified using recrystallization techniques.

Scientific Research Applications

PTTC has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PTTC has been researched for its potential use as an anti-cancer agent. Studies have shown that PTTC has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In agriculture, PTTC has been studied for its potential use as a pesticide. Studies have shown that PTTC has the ability to inhibit the growth of various pests, making it a potential candidate for pest control.
In material science, PTTC has been studied for its potential use in the development of organic electronics. Studies have shown that PTTC has the ability to act as a hole-transporting material, making it a potential candidate for the development of organic electronic devices.

properties

Molecular Formula

C8H4N2O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

prop-2-ynyl thieno[2,3-d]thiadiazole-6-carboxylate

InChI

InChI=1S/C8H4N2O2S2/c1-2-3-12-8(11)5-4-13-7-6(5)14-10-9-7/h1,4H,3H2

InChI Key

BOLOBODMIIMYEG-UHFFFAOYSA-N

SMILES

C#CCOC(=O)C1=CSC2=C1SN=N2

Canonical SMILES

C#CCOC(=O)C1=CSC2=C1SN=N2

Origin of Product

United States

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